molecular formula C13H16F4N2 B8633161 1-(3-Fluoro-5-trifluoromethyl-benzyl)-piperidin-4-ylamine

1-(3-Fluoro-5-trifluoromethyl-benzyl)-piperidin-4-ylamine

Cat. No.: B8633161
M. Wt: 276.27 g/mol
InChI Key: FOCOZXXAJXJINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-5-trifluoromethyl-benzyl)-piperidin-4-ylamine is a useful research compound. Its molecular formula is C13H16F4N2 and its molecular weight is 276.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16F4N2

Molecular Weight

276.27 g/mol

IUPAC Name

1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C13H16F4N2/c14-11-6-9(5-10(7-11)13(15,16)17)8-19-3-1-12(18)2-4-19/h5-7,12H,1-4,8,18H2

InChI Key

FOCOZXXAJXJINO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC(=C2)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of piperidin-4-ylcarbamic acid tert-butyl ester (4 g, 20 mmol), 3-fluoro-5-(trifluoromethyl)benzyl bromide (4.6 g, 18.1 mmol) and diisoproylethylamine (4.7 ml, 27.1 mmol) in dichloromethane (25 ml) was stirred at room temperature for 2 h. After this period, trifluoroacetic acid (32 ml) was added and the reaction mixture was stirred for a further 2 h. The solvent was evaporated in vacuo and a saturated solution of sodium carbonate was added. The mixture was extracted with dichloromethane and the separated organic layer was dried (Na2SO4), filtered, and the solvent evaporated in vacuo to yield D7 (4 g, 80%) as a solid. C13H16F4N2 requires 276. Found 277 (MH+)
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

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